N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Description

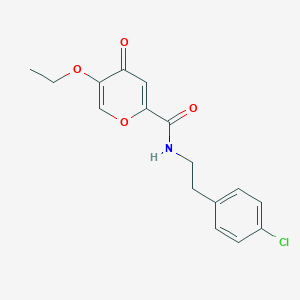

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a pyran-2-carboxamide core. Key structural features include:

- Pyran ring: Substituted at position 2 with a carboxamide group, at position 4 with an oxo (ketone) group, and at position 5 with an ethoxy group.

- N-substituent: A 4-chlorophenethyl group (–CH₂CH₂–C₆H₄Cl) attached to the carboxamide nitrogen.

The 4-chlorophenethyl moiety introduces both lipophilic and electron-withdrawing properties, which may influence receptor binding, solubility, and metabolic stability.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-5-ethoxy-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4/c1-2-21-15-10-22-14(9-13(15)19)16(20)18-8-7-11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZCUWFKPHTHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NCCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorophenethyl alcohol and ethyl acetoacetate.

Introduction of the Carboxamide Group: The carboxamide group is introduced through an aminocarbonylation reaction, where the pyran intermediate reacts with an amine source in the presence of a catalyst like cobalt or palladium.

Ethoxy Group Substitution: The ethoxy group is introduced via an etherification reaction, where the hydroxyl group on the pyran ring is substituted with an ethoxy group using reagents like ethyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for aminocarbonylation and etherification reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Ammonia (NH₃), thiols (RSH), sodium hydride (NaH)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Substituted phenethyl derivatives

Scientific Research Applications

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

This compound (CAS: 1105230-78-1) shares the same pyran-2-carboxamide core but substitutes the 4-chlorophenethyl group with a 4-butylphenyl moiety .

Structural and Physicochemical Differences :

| Property | N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide | N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide |

|---|---|---|

| Molecular Formula | C₁₆H₁₆ClNO₄ (hypothetical) | C₁₈H₂₁NO₄ |

| Molecular Weight | ~321.5 g/mol | 315.4 g/mol |

| Substituent | 4-chlorophenethyl (Cl, aromatic) | 4-butylphenyl (C₄H₉, aliphatic) |

| Key Properties | Enhanced polarity due to Cl; moderate lipophilicity | Increased lipophilicity due to butyl chain |

The 4-butylphenyl group likely improves membrane permeability but may reduce solubility compared to the chlorophenethyl variant.

N-p-Chloro-phenethynorhydromorphone

While structurally distinct (benzofuroisoquinolinone core), this compound (2i in ) shares the 4-chlorophenethyl substituent, enabling a comparison of substituent effects across different scaffolds .

Pharmacological Differences :

| Property | This compound | N-p-Chloro-phenethynorhydromorphone |

|---|---|---|

| Core Structure | Pyran-2-carboxamide | Benzofuroisoquinolinone |

| MOR Binding Affinity | Not reported | 2.3 nM (Ki) |

| Receptor Activity | Unknown | MOR/DOR agonist (δ/µ ratio = 1.2) |

| Respiratory Effects | Not studied | No suppression in rodents under normocapnia; inhibition under hypercapnia |

The 4-chlorophenethyl group in both compounds may enhance MOR affinity, but core structure differences likely dictate functional selectivity and side-effect profiles.

N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

This pyrimidinecarboxamide derivative () features a chloro-dimethoxyphenyl substituent, contrasting with the simpler chlorophenethyl group in the target compound .

Substituent Positioning Effects :

- Chlorine Placement : Para-position in the target compound vs. ortho/meta positions in the pyrimidine analogue.

- Solubility : Additional methoxy groups may enhance solubility but reduce blood-brain barrier penetration.

Substituent-Driven Structure-Activity Relationships (SAR)

Role of the 4-Chlorophenethyl Group

Impact of Aliphatic vs. Aromatic Substituents

- Butylphenyl () : Increases hydrophobicity, favoring peripheral activity over CNS effects .

Biological Activity

Overview

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound belonging to the carboxamide class. Its unique structure, featuring a 4-chlorophenethyl group attached to a pyran ring, allows for various biological activities. This article focuses on its biological activity, including antimicrobial, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- A pyran ring which is known for its diverse biological activities.

- A carboxamide group that enhances solubility and biological interaction.

- An ethoxy group that may influence pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyran have shown effectiveness against various bacterial strains.

| Compound | Activity Type | Target Organisms | IC50 (µM) |

|---|---|---|---|

| 4g | Antibacterial | Gram-positive | < 50 |

| 4j | Antibacterial | Gram-negative | < 75 |

These findings suggest that the compound may also possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies on related pyran derivatives indicate their ability to inhibit cancer cell proliferation. For example, certain derivatives demonstrated IC50 values below 100 µM against HCT-116 colon cancer cells, indicating promising anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4d | HCT-116 | 75.1 |

| 4k | HCT-116 | 85.88 |

These results suggest that this compound may similarly inhibit cancer cell growth and could be a candidate for further development in cancer therapeutics .

The mechanisms underlying the biological activity of this compound are hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that certain pyran derivatives can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyran derivatives, including those structurally related to this compound. The study found that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .

Case Study: Anticancer Activity

In another investigation, the anticancer properties of pyran derivatives were assessed using a panel of human cancer cell lines. The results indicated that several compounds led to a reduction in cell viability at low micromolar concentrations, suggesting that this compound could also possess similar anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.